molecular formula C25H26N2O4 B389716 N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}naphthalene-1-carboxamide

N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}naphthalene-1-carboxamide

Cat. No.: B389716
M. Wt: 418.5g/mol
InChI Key: IGCZXEMIGXSVSO-UHFFFAOYSA-N
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Description

N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}naphthalene-1-carboxamide: is a synthetic organic compound with a complex structure It is characterized by the presence of a naphthamide core, substituted with a dimethylphenyl group and a morpholinyl-oxoethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}naphthalene-1-carboxamide typically involves multi-step organic reactions One common approach is to start with the naphthalene derivative, which undergoes nitration, reduction, and acylation to introduce the naphthamide group The dimethylphenyl group is then introduced through Friedel-Crafts alkylation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}naphthalene-1-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl-oxoethoxy side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholinyl derivatives.

Scientific Research Applications

N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}naphthalene-1-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholinyl-oxoethoxy side chain is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}naphthalene-1-carboxamide: can be compared with other similar compounds, such as:

  • N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}acetamide
  • N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}pyrazine-2-carboxamide

These compounds share structural similarities but differ in their core structures and substituents, leading to variations in their chemical properties and applications. The unique combination of the naphthamide core and the morpholinyl-oxoethoxy side chain in This compound makes it particularly interesting for research and development.

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5g/mol

IUPAC Name

N-[3,5-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C25H26N2O4/c1-17-14-20(26-25(29)22-9-5-7-19-6-3-4-8-21(19)22)15-18(2)24(17)31-16-23(28)27-10-12-30-13-11-27/h3-9,14-15H,10-13,16H2,1-2H3,(H,26,29)

InChI Key

IGCZXEMIGXSVSO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)NC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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